molecular formula C10H12ClNO2 B13680299 N-Hydroxy-4-propoxybenzimidoyl Chloride

N-Hydroxy-4-propoxybenzimidoyl Chloride

Cat. No.: B13680299
M. Wt: 213.66 g/mol
InChI Key: SNSGLYKLYKTXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-4-propoxybenzimidoyl Chloride is an aromatic imidoyl chloride derivative featuring a propoxy (–OCH₂CH₂CH₃) substituent at the para position of the benzene ring and an N-hydroxy (–NOH) functional group.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

N-hydroxy-4-propoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C10H12ClNO2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3

InChI Key

SNSGLYKLYKTXJF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=NO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-propoxybenzimidoyl Chloride typically involves the reaction of 4-propoxybenzimidazole with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with thionyl chloride to introduce the chloride group, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-propoxybenzimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-4-propoxybenzimidoyl Chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of N-Hydroxy-4-propoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzimidoyl chloride moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Propoxy vs. Methoxy Groups

The alkoxy chain length significantly impacts physicochemical properties:

  • N-Hydroxy-4-methoxybenzimidoyl Chloride (CAS: 38435-51-7): The methoxy group (–OCH₃) enhances polarity and aqueous solubility compared to propoxy derivatives. This compound is utilized in coordination chemistry due to its ability to form stable metal complexes via the N-hydroxyimino group .
  • N-Hydroxy-4-propoxybenzimidoyl Chloride: The propoxy group increases lipophilicity, making it more suitable for reactions in non-polar solvents or membrane permeability in biological systems. However, steric hindrance from the longer chain may reduce reactivity in nucleophilic substitutions.
Table 1: Substituent and Functional Group Comparison
Compound Name CAS Number Substituent Functional Groups Key Applications
N-Hydroxy-4-methoxybenzimidoyl Chloride 38435-51-7 –OCH₃ Imidoyl chloride, N-hydroxy Metal chelation, synthesis
This compound Not provided –OCH₂CH₂CH₃ Imidoyl chloride, N-hydroxy Hypothesized: Lipophilic intermediates
3-Amino-4-propoxybenzoic Acid Hydrochloride MM0404.01 –OCH₂CH₂CH₃ Amino (–NH₂), carboxylic acid Pharmaceutical synthesis

Functional Group Reactivity

Imidoyl Chloride vs. Carboxylic Acid Derivatives
  • This compound : The imidoyl chloride group (–C(=N–OH)Cl) is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols) to form amidines or esters. The N-hydroxy group may participate in redox reactions or act as a ligand in metal complexes.
  • 3-Amino-4-propoxybenzoic Acid Hydrochloride (MM0404.01): The carboxylic acid (–COOH) and amino (–NH₂) groups facilitate zwitterionic behavior, making it suitable for pH-sensitive drug formulations. Unlike imidoyl chlorides, this compound is less reactive but more stable in aqueous environments .
N-Oxide and Dihydrochloride Derivatives
  • Proxymetacaine N-Oxide Dihydrochloride (MM0404.02): The N-oxide group increases polarity and hydrogen-bonding capacity, enhancing water solubility. This contrasts with N-hydroxyimidoyl chlorides, which prioritize reactivity over solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.